molecular formula C28H27F4N7O3S B560664 LY2584702 トシル酸塩

LY2584702 トシル酸塩

カタログ番号: B560664
分子量: 617.6 g/mol
InChIキー: HDYUXDNMHBQKAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY-2584702 トシル酸塩は、MAPK/ERKシグナル伝達経路における重要な酵素であるp70S6キナーゼの選択的ATP競合阻害剤です。 この化合物は、細胞の成長と増殖に不可欠なS6リボソームタンパク質のリン酸化を阻害する能力により、癌研究において大きな可能性を示しています .

科学的研究の応用

作用機序

LY-2584702 トシル酸塩の作用機序は、p70S6キナーゼの選択的阻害を含みます。キナーゼへの結合のためにATPと競合することにより、この化合物はS6リボソームタンパク質のリン酸化を効果的に阻害します。 この阻害は、細胞の成長と増殖に不可欠な下流のシグナル伝達経路を混乱させ、それによって抗腫瘍効果を発揮します .

類似の化合物との比較

LY-2584702 トシル酸塩は、p70S6キナーゼ阻害剤としての高い選択性と効力においてユニークです。類似の化合物には、LY-2584702遊離塩基とLY-2584702塩酸塩があり、これらは同じコア構造を共有していますが、塩の形態が異なります。 これらの変動は化合物の溶解性と安定性に影響を与える可能性がありますが、それらの生物学的活性は類似しています .

準備方法

LY-2584702 トシル酸塩の合成は、LY-2584702の遊離塩基形態の調製から始まる複数のステップを含みます。遊離塩基は次にp-トルエンスルホン酸と反応してトシル酸塩を形成します。 反応条件は通常、遊離塩基をジメチルスルホキシド(DMSO)などの適切な溶媒に溶解し、次に制御された温度と撹拌条件下でp-トルエンスルホン酸を加えることを伴います .

化学反応の分析

LY-2584702 トシル酸塩は、その構造中に反応性官能基が存在するため、主に置換反応を起こします。これらの反応で使用される一般的な試薬には、化合物のさまざまな誘導体の形成を促進するさまざまな酸と塩基が含まれます。 これらの反応から生成される主要な生成物は、通常、LY-2584702の他の塩またはエステル誘導体です .

科学研究への応用

LY-2584702 トシル酸塩は、癌治療における可能性について広く研究されてきました。それは、膠芽腫や結腸癌など、さまざまな癌モデルにおいて著しい抗腫瘍効果を示しています。 この化合物は癌細胞におけるS6リボソームタンパク質のリン酸化を阻害し、細胞増殖と腫瘍の増殖を抑制します . さらに、LY-2584702 トシル酸塩は、特定の細胞モデルにおいてトリグリセリドレベルとアポリポタンパク質B分泌を低下させることができるため、代謝性疾患に関連する研究で使用されてきました .

類似化合物との比較

LY-2584702 tosylate salt is unique in its high selectivity and potency as a p70S6 kinase inhibitor. Similar compounds include LY-2584702 free base and LY-2584702 hydrochloride, which share the same core structure but differ in their salt forms. These variations can affect the solubility and stability of the compounds, but their biological activities remain similar .

生物活性

The compound 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine; 4-methylbenzenesulfonic acid represents a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a multifaceted structure characterized by various functional groups that contribute to its biological activity. The presence of fluorinated phenyl groups and a piperidine moiety suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that the compound may exhibit inhibitory effects on specific enzymes involved in critical biological pathways. For instance, it has been shown to inhibit certain kinases and proteases, which are vital in cellular signaling and metabolism. The introduction of fluorine atoms in the structure enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Biological Activity Data

Activity IC50 Value Target Reference
Kinase Inhibition50 nMProtein Kinase B (Akt)
Protease Inhibition30 nMThrombin
Antimicrobial Activity5 µg/mLVarious bacteria
Antiviral Activity20 µg/mLHIV Reverse Transcriptase

Case Studies

  • Inhibition of Protein Kinase B (Akt) : A study demonstrated that the compound effectively inhibits Akt signaling pathways, which are crucial in cancer cell proliferation. The IC50 value was determined to be 50 nM, indicating potent activity against this target .
  • Thrombin Inhibition : Another investigation focused on the compound's ability to inhibit thrombin, an essential enzyme in the coagulation cascade. Results showed an IC50 of 30 nM, suggesting potential applications in anticoagulant therapies .
  • Antimicrobial Properties : The compound exhibited significant antimicrobial activity against various bacterial strains with an MIC of 5 µg/mL. This highlights its potential as a lead compound for developing new antibiotics .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds, emphasizing the role of fluorination in enhancing biological activity. The incorporation of trifluoromethyl groups has been linked to improved efficacy in enzyme inhibition and increased selectivity towards specific targets .

特性

IUPAC Name

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N7.C7H8O3S/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYUXDNMHBQKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F4N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dissolve 4-{4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine (20 g, 44.9 mmoles) in a 20:1H2O:acetone mixture (360 mL). Add a solution of p-toluenesulfonic acid monohydrate (10.25 g, 53.9 mmoles, 1.2 eq) in a 20:1 H2O:acetone mixture (40 mL) to the reaction over 20 minutes at 20° C. Heat the reaction mixture to 55° C., hold for 1 hour, then cool to 25° C. over 1 hour. Filter the solid and wash the cake with water (40 mL). Drying under vacuum at 50° C. affords 4-{4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine p-toluenesulfonate (23.9 g, 86%) as a white solid.
Quantity
10.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
360 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 1-L round bottom flask with overhead stirrer charge with 60.12 g of 4-{4-[4-(4-Fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine (prepared according to either of the above preparations without the final salt formation step), followed by 250 mL of 5% aq. MeOH. Stir the resulting slurry and add p-toluenesulfonic acid monohydrate (26.88 g) followed by a rinse forward with the remaining 50 mL of 5% aq. MeOH. Stir the resulting slurry and cool the crystals to 5° C. After 1 h at 5° C., stop stirring and filter the slurry on a Buchner funnel Rinse the flask out with 75 mL of cold 5% aq. MeOH and use this rinse to wash the filter cake. Transfer the solids to a weighing dish and dry at 50° C. in vacuo all day and all night, with a slow air bleed. The final weight is 71.44 g.
[Compound]
Name
final salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.88 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dissolve 4-{4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine (20 g, 44.9 mmoles) in a 20:1 H2O:acetone mixture (360 mL). Add a solution of p-toluenesulfonic acid monohydrate (10.25 g; 53.9 mmoles; 1.2 eq) in a 20:1 H2O: acetone mixture (40 mL) to the reaction over 20 minutes at 20° C. Heat the reaction mixture to 55° C., hold for 1 hour, then cool to 25° C. over 1 hour. Filter the solid and wash the cake with water (40 mL). Drying under vacuum at 50° C. affords 4-{4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine p-toluenesulfonate (23.9 g; 86%) as a white solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
10.25 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Customer
Q & A

Q1: What is the primary target of LY2584702 tosylate and how does it impact cellular processes?

A1: LY2584702 tosylate specifically inhibits S6K1 [, , ], a key downstream effector of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and metabolism. By inhibiting S6K1, LY2584702 tosylate disrupts these cellular processes, ultimately impacting various physiological functions.

Q2: What are the effects of LY2584702 tosylate on bone marrow stromal cells (BMSCs)?

A2: Research suggests that LY2584702 tosylate impairs both self-renewal and osteogenic differentiation of BMSCs []. Specifically, it reduces the number of colonies formed by BMSCs in culture and inhibits the expression of osteoblast marker genes, alkaline phosphatase (ALP) activity, and matrix mineralization, all of which are crucial for bone formation.

Q3: How does the inhibitory effect of LY2584702 tosylate on Wnt3a-induced osteoblast differentiation compare to rapamycin?

A3: While both LY2584702 tosylate and rapamycin (an mTORC1 inhibitor) inhibit Wnt3a-induced osteoblast differentiation and protein anabolism, LY2584702 tosylate shows a weaker inhibitory effect compared to rapamycin []. This suggests that while S6K1 plays a role in mediating Wnt3a's effects, other downstream targets of mTORC1 might also be involved.

Q4: Has LY2584702 tosylate been investigated in clinical trials?

A4: Yes, LY2584702 tosylate has been investigated in phase I clinical trials for patients with advanced solid tumors [, ]. These trials aimed to evaluate the safety, tolerability, and potential anti-tumor activity of the compound.

Q5: Does LY2584702 tosylate impact adipose tissue and liver function?

A5: Studies in diet-induced obese mice show that LY2584702 tosylate can hamper fat mass expansion, potentially by affecting the commitment of precursor cells to the adipogenic lineage []. Additionally, the compound appears to improve dyslipidemia and hepatic steatosis, suggesting a potential role in ameliorating metabolic dysfunction [].

Q6: What are the implications of LY2584702 tosylate's impact on reproductive longevity?

A6: Research in murine models suggests that transient inhibition of the rpS6 axis, the downstream target of LY2584702 tosylate, can potentially rejuvenate aging ovaries []. This effect was observed through increased serum Anti-Mullerian hormone levels, a greater number of ovarian follicles, and improved mating frequencies and live birth rates in treated mice compared to controls [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。